molecular formula C20H15Cl2N3O B2755554 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-03-1

5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2755554
CAS No.: 338774-03-1
M. Wt: 384.26
InChI Key: ZBZNKLAMBVTRCM-UHFFFAOYSA-N
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Description

Chemical Name: 5-[5,6-Dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No.: 338774-03-1 Molecular Formula: C₂₀H₁₅Cl₂N₃O Molecular Weight: 384.26 g/mol Structural Features:

  • A benzimidazole core substituted with two chlorine atoms at positions 5 and 4.
  • A 2-methylbenzyl group at the N1 position of the benzimidazole.
  • A pyridinone ring linked to the benzimidazole via the C2 position.

This compound belongs to a class of benzimidazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their versatility in binding to diverse biological targets . The 2-methylbenzyl substituent enhances lipophilicity and may influence metabolic stability, while the pyridinone moiety contributes to hydrogen-bonding interactions with target proteins .

Properties

IUPAC Name

5-[5,6-dichloro-1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O/c1-12-4-2-3-5-14(12)11-25-18-9-16(22)15(21)8-17(18)24-20(25)13-6-7-19(26)23-10-13/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZNKLAMBVTRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CNC(=O)C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dichloro-1H-benzimidazole with 2-methylbenzyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with 2-pyridone in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichloro groups in the benzimidazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain synthesized compounds possess moderate to high activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L1^{-1} . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The results indicate that some derivatives show potent cytotoxic activity, with IC5050 values comparable to established chemotherapeutic agents like doxorubicin . This positions the compound as a candidate for further development in cancer therapeutics.

Synthesis and Modification

The synthesis of 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves several chemical transformations that can be optimized for yield and purity. For instance, microwave-assisted synthesis techniques have been employed to enhance the efficiency of producing related compounds with similar biological activities .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives highlighted the antimicrobial efficacy of compounds similar to this compound. The investigation revealed that modifications to the side chains significantly influenced the antimicrobial potency against Gram-positive and Gram-negative bacteria .

CompoundMIC (μmol L1^{-1})Bacterial Strain
Compound A4Staphylococcus aureus
Compound B12Escherichia coli
Compound C20Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, various derivatives were screened against multiple cancer cell lines. The findings suggested that structural variations within the benzimidazole framework could lead to enhanced cytotoxicity. For example, one derivative exhibited an IC5050 value of 15 μM against HepG2 cells .

CompoundIC5050 (μM)Cancer Cell Line
Derivative X15HepG2
Derivative Y25HCT-116
Derivative Z30NCI-H460

Mechanism of Action

The mechanism of action of 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives with structural variations in substituents exhibit distinct physicochemical and pharmacological properties. Below is a detailed comparison of the target compound with four analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target compound (338774-03-1) 2-methyl C₂₀H₁₅Cl₂N₃O 384.26 Moderate lipophilicity; steric bulk from methyl group enhances stability .
5-(1-Benzyl-5,6-dichloro-...) (338774-00-8) None (plain benzyl) C₁₉H₁₃Cl₂N₃O 370.23 Lower molecular weight; reduced steric hindrance may improve solubility .
3-[5,6-Dichloro-1-(4-fluorobenzyl)-...] (338774-29-1) 4-fluoro Not specified Not specified Fluorine’s electronegativity may enhance target binding via dipole interactions .
5-{5,6-Dichloro-1-[3-(trifluoromethyl)benzyl]-...} (338774-01-9) 3-(trifluoromethyl) C₂₀H₁₂Cl₂F₃N₃O 438.20 High lipophilicity from CF₃ group; potential for improved membrane permeability .
3-{5,6-Dichloro-1-[3-(trifluoromethyl)benzyl]-...} (MFCD00244864) 3-(trifluoromethyl) C₂₀H₁₂Cl₂F₃N₃O 438.24 Similar to above; discontinued, suggesting possible toxicity or synthesis challenges .

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, F): Increase lipophilicity and may enhance target binding but reduce aqueous solubility. For example, trifluoromethyl analogs (438.20–438.24 g/mol) exhibit higher molecular weights and logP values compared to the target compound (384.26 g/mol) .

Biological Relevance: Benzimidazole derivatives are associated with diverse pharmacological activities, including antifungal, anticancer, and antiarrhythmic effects .

Synthesis and Characterization :

  • Tools like SHELX and ORTEP-3 (used for crystallographic analysis) have been critical in elucidating the 3D structures of similar compounds, aiding in structure-activity relationship (SAR) studies .

Biological Activity

The compound 5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole core substituted with dichloro and methylbenzyl groups, along with a pyridinone moiety. The molecular formula is C15H12Cl2N4OC_{15}H_{12}Cl_2N_4O with a molecular weight of 343.19 g/mol. Its IUPAC name reflects its intricate structure, which is pivotal for its biological interactions.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity : Many benzimidazole derivatives have been shown to inhibit cancer cell proliferation by targeting various pathways involved in tumor growth.
  • Antimicrobial Effects : These compounds often display significant antibacterial and antifungal properties.
  • Anti-inflammatory Properties : Some studies suggest that benzimidazole derivatives can modulate inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of cell cycle progression and apoptosis
AntibacterialDisruption of bacterial cell wall synthesis
AntifungalInhibition of fungal cell membrane integrity
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

  • Antitumor Studies : Research has demonstrated that benzimidazole derivatives can effectively inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer cells (MCF-7 and MDA-MB-231), showing promising cytotoxic effects when combined with standard chemotherapy agents like doxorubicin .
  • Antimicrobial Activity : A study highlighted the efficacy of certain benzimidazole derivatives against resistant strains of bacteria and fungi, suggesting that modifications to the core structure can enhance antimicrobial potency .
  • Mechanistic Insights : The mechanism underlying the antitumor activity often involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways such as MAPK/ERK .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications in substituents on the benzene rings or alterations in the heterocyclic components can significantly impact their pharmacological profiles. For instance:

  • Dichloro Substitutions : The presence of chlorine atoms has been correlated with increased potency in inhibiting specific cancer cell lines.
  • Pyridinone Moiety : This component enhances solubility and bioavailability, contributing to the overall efficacy of the compound.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Addition of ChlorineIncreased cytotoxicity against cancer cells
Methylbenzyl GroupEnhanced selectivity towards tumor cells
Pyridinone IntegrationImproved pharmacokinetic properties

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